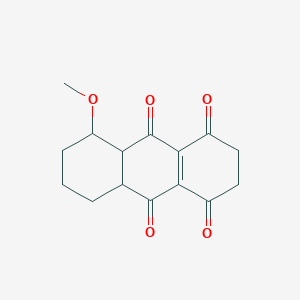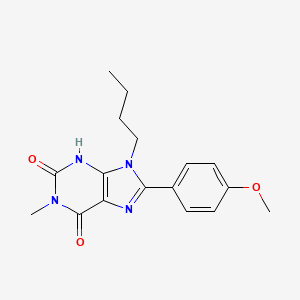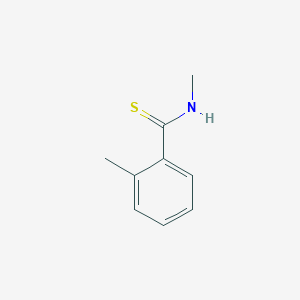
3-Bromo-4-methoxy-4-phenylbutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-methoxy-4-phenylbutan-2-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom, a methoxy group, and a phenyl group attached to a butanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methoxy-4-phenylbutan-2-one can be achieved through several synthetic routes. One common method involves the bromination of 4-methoxy-4-phenylbutan-2-one using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum bromide.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Bromo-4-methoxy-4-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Bromo-4-methoxy-4-phenylbutan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism by which 3-Bromo-4-methoxy-4-phenylbutan-2-one exerts its effects depends on its interaction with molecular targets. The bromine atom and the methoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
3-Bromo-4-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a ketone.
(3-Bromo-4-methoxyphenyl)(phenyl)methanone: Contains a similar aromatic ring system with a different substitution pattern.
2-Bromo-4’-methylpropiophenone: Another brominated aromatic ketone with a different alkyl chain.
Uniqueness
3-Bromo-4-methoxy-4-phenylbutan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a bromine atom and a methoxy group on the same molecule allows for diverse chemical transformations and applications in various fields of research.
特性
CAS番号 |
60456-18-0 |
|---|---|
分子式 |
C11H13BrO2 |
分子量 |
257.12 g/mol |
IUPAC名 |
3-bromo-4-methoxy-4-phenylbutan-2-one |
InChI |
InChI=1S/C11H13BrO2/c1-8(13)10(12)11(14-2)9-6-4-3-5-7-9/h3-7,10-11H,1-2H3 |
InChIキー |
ZVDYATBRTPELRK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C(C1=CC=CC=C1)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


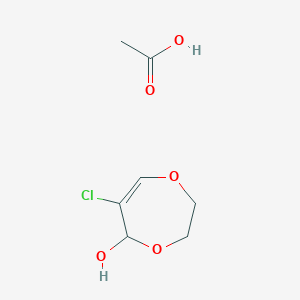
![3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate](/img/structure/B14602798.png)
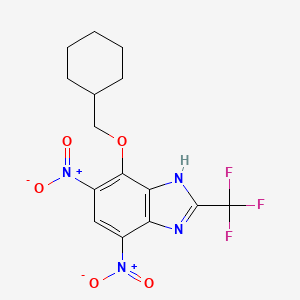
![3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B14602805.png)
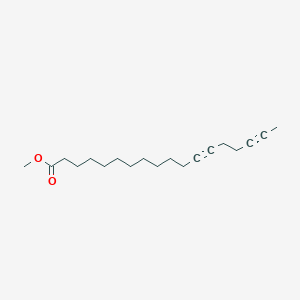
![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B14602831.png)
![1-Nonanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14602835.png)
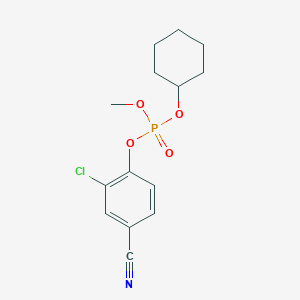

![3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid](/img/structure/B14602863.png)
